REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][OH:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH2:21][O:22][CH3:23].C(OCC)(=O)C.CCCCCC>CC(C)=O>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:4]([CH2:5][OH:6])=[CH:3][C:2]=1[O:1][CH2:19][CH2:20][CH2:21][O:22][CH3:23] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=CC1OC
|
Name
|
|
Quantity
|
10.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, water
|
Type
|
ADDITION
|
Details
|
is added to the residue and extraction
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the title compound
|
Type
|
CUSTOM
|
Details
|
is obtained from the organic extracts by means of FC (240 g of silica gel, dichloromethane/methanol=96:4)
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(CO)C=C1)OCCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |